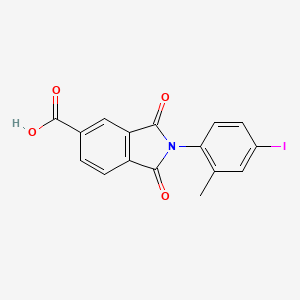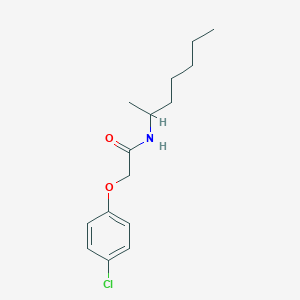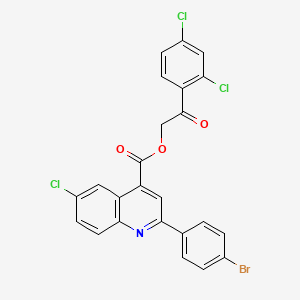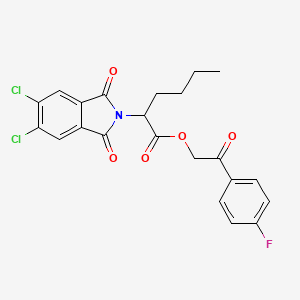![molecular formula C22H26ClN3O5S B15151410 (5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B15151410.png)
(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone is a complex organic molecule that features a combination of aromatic, piperazine, sulfonyl, methoxy, and morpholine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Piperazine Derivative: The reaction between 3-chlorophenylamine and piperazine in the presence of a suitable solvent and catalyst.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with a suitable morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a base for methoxylation; sulfonyl chloride for sulfonylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
Fluoroquinolonic acid: Used as an intermediate in the synthesis of antibacterial drugs like ciprofloxacin.
Uniqueness
(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone: is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C22H26ClN3O5S |
|---|---|
Molekulargewicht |
480.0 g/mol |
IUPAC-Name |
[5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H26ClN3O5S/c1-30-21-6-5-19(16-20(21)22(27)25-11-13-31-14-12-25)32(28,29)26-9-7-24(8-10-26)18-4-2-3-17(23)15-18/h2-6,15-16H,7-14H2,1H3 |
InChI-Schlüssel |
WSCACLSSYUCPQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15151329.png)

![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15151349.png)
![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
![(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide](/img/structure/B15151353.png)

![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B15151356.png)
![N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15151362.png)


![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151401.png)


![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B15151409.png)
